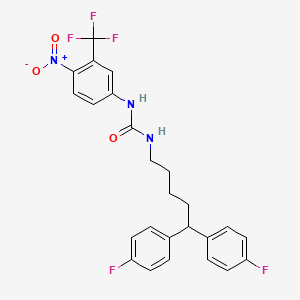
Chmfl-abl-039
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CHMFL-ABL-039 is a highly potent and selective type II inhibitor of the BCR-ABL kinase, specifically targeting the V299L mutant. This compound has shown significant promise in the treatment of chronic myeloid leukemia, particularly in cases where resistance to other tyrosine kinase inhibitors, such as Imatinib, has developed .
Métodos De Preparación
The synthesis of CHMFL-ABL-039 involves several key steps, including the formation of the core structure and subsequent functionalization to achieve the desired selectivity and potency. The synthetic route typically involves:
Formation of the Core Structure: This step involves the construction of the core scaffold through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and selectivity for the BCR-ABL kinase.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Análisis De Reacciones Químicas
CHMFL-ABL-039 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Aplicaciones Científicas De Investigación
CHMFL-ABL-039 has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable tool for studying the structure-activity relationships of kinase inhibitors and for developing new therapeutic agents.
Biology: The compound is used to investigate the biological pathways involved in chronic myeloid leukemia and other cancers driven by BCR-ABL mutations.
Medicine: this compound is being explored as a potential treatment for chronic myeloid leukemia, particularly in patients who have developed resistance to first-line therapies.
Industry: The compound’s unique properties make it a candidate for the development of new diagnostic tools and therapeutic agents
Mecanismo De Acción
CHMFL-ABL-039 exerts its effects by selectively inhibiting the BCR-ABL kinase, particularly the V299L mutant. This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival. The compound binds to the ATP-binding site of the kinase, blocking its activity and leading to the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
CHMFL-ABL-039 is unique in its high selectivity and potency against the V299L mutant of BCR-ABL kinase. Similar compounds include:
Imatinib: The first BCR-ABL kinase inhibitor, effective against the wild-type kinase but less effective against certain mutants.
Dasatinib: A second-generation inhibitor with broader activity against various BCR-ABL mutants but with some limitations in potency.
Bosutinib: Another second-generation inhibitor with a different spectrum of activity and side effect profile
Propiedades
Fórmula molecular |
C31H33F3N6O3 |
|---|---|
Peso molecular |
594.6 g/mol |
Nombre IUPAC |
N-[4-[2-[[6-(cyclopropanecarbonylamino)pyridin-3-yl]amino]-2-oxoethyl]phenyl]-4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C31H33F3N6O3/c1-39-12-14-40(15-13-39)19-23-7-6-22(17-26(23)31(32,33)34)30(43)37-24-8-2-20(3-9-24)16-28(41)36-25-10-11-27(35-18-25)38-29(42)21-4-5-21/h2-3,6-11,17-18,21H,4-5,12-16,19H2,1H3,(H,36,41)(H,37,43)(H,35,38,42) |
Clave InChI |
RBWVZGKOJYNSAN-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)CC(=O)NC4=CN=C(C=C4)NC(=O)C5CC5)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-((5-((4-aminopiperidin-1-yl)methyl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)amino)-5-(2-isopropyl-2H-tetrazol-5-yl)phenol](/img/structure/B11933346.png)
![disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate;hydride](/img/structure/B11933352.png)

![(2S,3R,5S)-2-(2,5-difluorophenyl)-5-(5-methylsulfonyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)oxan-3-amine](/img/structure/B11933366.png)
![1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B11933372.png)


![3-[3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-1-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-5-methyl-1,2,4-oxadiazole](/img/structure/B11933404.png)

![2-[4-[Bis(2,4,6-trichlorobenzoyl)amino]-3-chlorophenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B11933429.png)

![4-(5-((Pyridin-4-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide](/img/structure/B11933434.png)
